![molecular formula C11H16N2O3 B2762261 Ethyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate CAS No. 2106990-00-3](/img/structure/B2762261.png)
Ethyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate
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Description
Ethyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3. It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of Ethyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate involves a 5-membered oxazole ring attached to a piperidine ring and an ethyl carboxylate group. The oxazole ring is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 .Future Directions
The future directions for research on Ethyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate and other oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the synthesis of new oxazole derivatives and the screening of these compounds for various biological activities.
properties
IUPAC Name |
ethyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-7-9(13-16-10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFOVALYIWXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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